6-Fluoroindoline
Overview
Description
Synthesis Analysis
The synthesis of fluorinated indolines, including 6-fluoroindoline, often involves the introduction of fluorine or fluorinated groups into the indoline framework. For example, a highly diastereoselective organocatalytic reaction for the synthesis of fluorinated 3,3'-bisindolines using 3-fluorooxindoles demonstrates the complexity and specificity of reactions required to introduce fluorine atoms into indoline derivatives (Balaraman, Ding, & Wolf, 2017). Another example is the stereoselective synthesis of fluorinated isoindolines through palladium-catalyzed carbonylative amination of enantioenriched benzylic carbamates, highlighting advanced synthetic methodologies for constructing fluorinated indoline scaffolds (Barrio, Ibáñez, Herrera, Román, Catalán, & Fustero, 2015).
Molecular Structure Analysis
The molecular structure of 6-fluoroindoline, like other fluorinated indolines, is characterized by the presence of a fluorine atom that significantly influences its electronic and steric properties. Studies on the crystal engineering of fluorinated isoquinolines provide insights into the impact of fluorine substitution on molecular conformation and intermolecular interactions, which can be extrapolated to understand the structural aspects of 6-fluoroindoline (Choudhury & Row, 2006).
Chemical Reactions and Properties
6-Fluoroindoline participates in various chemical reactions, leveraging the reactivity of the fluorine atom and the indoline framework. For instance, the synthesis and reactions of fluorinated indoles, including modifications at the 6-position, have been explored for developing new biologically active compounds, indicating the versatility of 6-fluoroindoline in chemical transformations (Joshi, Pathak, & Chaturvedi, 1985).
Scientific Research Applications
Antitumor Activity
6-Fluoroindoline derivatives have shown potential in antitumor activities. For instance, derivatives like 5-fluoroindolin-2-one with urea linkage have demonstrated notable antitumor effects. Compounds like 6e and 6f exhibited antitumor activities comparable or superior to the positive control in vitro (Zou, Fang, Yang, & Guo, 2013). Additionally, 3-arylurea-5-fluoroindolin-2-one derivatives, designed following the principles of fragment-based drug discovery, showed enhanced antitumor activities, with compounds 6a, 6h, and 6j particularly effective in tumor inhibition (Yang, Wang, Fang, & Guo, 2013).
Radiopharmaceutical Applications
6-Fluoroindoline derivatives have applications in radiopharmaceuticals, particularly in PET imaging. For example, [18 F]MK-6240, a fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is a novel PET radiopharmaceutical for detecting neurofibrillary tangles in human brains, a key feature in Alzheimer's disease (Collier et al., 2017).
Herbicidal Activity
Some fluoroindoline derivatives have been explored for their herbicidal activity. Compounds like 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, which inhibit protoporphyrinogen oxidase, showed significant herbicidal activity, offering potential as commercial herbicides (Huang et al., 2005).
Enzyme Inhibition
Fluoro ketones, including fluoroindoline derivatives, have been studied as inhibitors of hydrolytic enzymes, such as acetylcholinesterase. These compounds have shown effectiveness in inhibiting enzyme activities, suggesting potential applications in biochemical studies and possibly in the treatment of related diseases (Gelb, Svaren, & Abeles, 1985).
Fluorogenic and Fluorochromic Probes
Fluoroindoline derivatives have been utilized as fluorogenic and fluorochromic probes in analytical and biological applications. For example, the transformation from weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine has been used as a probe in various analytical methods (Danilkina et al., 2021).
Antibacterial Activity
Some fluoroindoline compounds have shown promising antibacterial activity. For instance, the synthesis of 4fluoro-3-chloro cinnoline(2,3-d)pyrimidine derivatives demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria (Bhot, Nargund, & Nargund, 2012).
Safety And Hazards
6-Fluoroindoline is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNKUULIMDAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293700 | |
Record name | 6-Fluoroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindoline | |
CAS RN |
2343-23-9 | |
Record name | 2343-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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